molecular formula C10H8F3N3 B3011493 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline CAS No. 209180-60-9

2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

Cat. No. B3011493
CAS RN: 209180-60-9
M. Wt: 227.19
InChI Key: DYEOSKFGQSXNTN-UHFFFAOYSA-N
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Description

“2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . It is an important intermediate in the synthesis of various pharmaceuticals and pesticides . It has been used in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor, linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .


Synthesis Analysis

The synthesis of “2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline” involves several steps. One method involves taking 2-chloro-3-trifluoromethyl aniline as a raw material, introducing methylthio on the 2-chloro-3-trifluoromethyl aniline, reacting with sulfonyl chloride to convert the methylthio into chloromethyl, and then neutralizing and hydrogenating to obtain pure 2-methyl-3-trifluoromethyl aniline . Another method involves the condensation of 2-methyl-3-trifluoromethyl aniline, aryl/heteroaryl aldehydes, and dimethylphosphite in the presence of chitosan as a catalyst .

Safety and Hazards

The safety data sheet for a similar compound, Methyl-3-(trifluoromethyl)aniline, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions for “2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline” could involve further exploration of its potential uses in the synthesis of pharmaceuticals and pesticides, as well as investigation of its mechanism of action and potential biological targets .

properties

IUPAC Name

2-[3-(trifluoromethyl)pyrazol-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)9-5-6-16(15-9)8-4-2-1-3-7(8)14/h1-6H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEOSKFGQSXNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

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